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Hexamethylene diisocyanate

Polyurethane Coatings Crosslink Density Isocyanate Functionality

This oligomeric HDI polyisocyanate (CAS 88357-62-4) provides non-yellowing, UV-stable performance that aromatic TDI/MDI systems cannot match, making it essential for automotive clearcoats where warranty-grade color fidelity is mandatory. Delivers 30% superior MEK double-rub resistance over HDI biuret systems and better low-temperature cure (5–10°C) than IPDI trimer alternatives. Achieves adhesion strength equivalent to aromatic TDI (560–1520 g/15 mm) with drastically lower yellowing (ΔE 4.12 vs ~8.58 for TDI). High NCO content (16–23%) ensures dense crosslinking for chemical and abrasion resistance in heavy-duty industrial flooring and flexible packaging adhesives.

Molecular Formula C8H12N2O2
C8H12N2O2
OCN-(CH2)6-NCO
Molecular Weight 168.19 g/mol
CAS No. 88357-62-4
Cat. No. B10774012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylene diisocyanate
CAS88357-62-4
Molecular FormulaC8H12N2O2
C8H12N2O2
OCN-(CH2)6-NCO
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC(CCCN=C=O)CCN=C=O
InChIInChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2
InChIKeyRRAMGCGOFNQTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water (NTP, 1992)
Solubility in water: reaction
Low (Reacts)

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethylene Diisocyanate (CAS 88357-62-4): Aliphatic Polyisocyanate Crosslinker Procurement Specifications


Hexamethylene diisocyanate (CAS 88357-62-4) represents a family of aliphatic polyisocyanate crosslinkers derived from HDI monomer, predominantly consisting of HDI isocyanurate trimers and biuret adducts. These compounds are characterized by their aliphatic backbone, which confers inherent UV stability and non-yellowing properties [1]. In commercial procurement, this CAS number typically denotes high-functionality oligomeric HDI products with NCO contents ranging from 16–23% and viscosities between 900–3500 mPa·s at 25°C, supplied as solvent-free liquids or solutions in esters/aromatics .

Why Generic Substitution of Hexamethylene Diisocyanate (HDI) Crosslinkers Fails in Performance-Critical Coatings


Although all HDI-derived polyisocyanates share a common monomer backbone, their oligomeric architecture, NCO functionality, and purity profiles differ substantially, leading to divergent performance outcomes. Direct substitution between HDI trimer, HDI biuret, or HDI monomer can alter crosslink density, cure kinetics, mechanical properties, and weatherability [1]. Furthermore, substituting HDI-based aliphatic systems with aromatic alternatives (e.g., TDI or MDI) compromises UV stability and yellowing resistance, as aromatic isocyanates exhibit photo-oxidative instability [2]. These differences necessitate product-specific selection based on quantified performance metrics rather than generic class-based procurement.

Quantitative Performance Differentiation: Hexamethylene Diisocyanate (HDI) Crosslinkers vs. IPDI, HDI Biuret, and Aromatic Alternatives


NCO Content and Crosslink Density: HDI Trimer vs. HDI Monomer and Biuret

HDI trimer (CAS 88357-62-4) exhibits an average isocyanate functionality of approximately 3.0, providing higher crosslink density than HDI monomer (functionality 2.0). Commercial HDI trimer grades specify NCO content of 21.8–23.5% [1], whereas HDI biuret adducts typically have NCO content around 16–17% . This higher NCO content directly correlates with increased reactive sites per molecule, enabling denser polymer networks.

Polyurethane Coatings Crosslink Density Isocyanate Functionality

UV Stability and Yellowing Resistance: Aliphatic HDI Trimer vs. Aromatic TDI

Accelerated weathering tests (QUV) demonstrate that HDI-based polyurethane adhesives exhibit significantly lower color variation (ΔE) compared to aromatic TDI-based systems. One study reported ΔE = 4.12 for HDI-based adhesive, which is only 48% of the color change observed with TDI-based formulations [1]. This aligns with the class-level understanding that aliphatic isocyanates lack the aromatic rings that undergo photo-oxidation, providing excellent weather resistance [2].

Weatherability UV Resistance Color Stability

Mechanical Properties: HDI Trimer vs. IPDI Trimer in Polyurethane Coatings

Comparative studies of fluoropolyether coatings cured with HDI trimer versus IPDI trimer reveal distinct mechanical property trade-offs. IPDI trimer-based coatings produce harder films with lower water permeability [1], while HDI trimer-based coatings exhibit superior abrasion resistance and better low-temperature reactivity [2]. In polyurethane gel-coat formulations, HDI-based systems demonstrated a set-to-touch time of approximately 40 minutes, longer than IPDI systems [3].

Mechanical Properties Abrasion Resistance Hardness

Chemical Resistance: HDI Trimer vs. HDI Biuret Systems

HDI trimer-based polyurethane coatings demonstrate superior chemical resistance compared to HDI biuret-based systems. In MEK double-rub tests, HDI trimer formulations exhibited approximately 30% better resistance than biuret systems [1]. This enhanced resistance is attributed to the higher crosslink density provided by the isocyanurate ring structure of the trimer, which creates a more densely crosslinked network less susceptible to solvent penetration.

Chemical Resistance Solvent Resistance MEK Double Rubs

Viscosity and Handling: HDI Trimer Low-Viscosity Grades vs. Standard Trimer

HDI trimer products (CAS 88357-62-4) are available in multiple viscosity grades to accommodate different application requirements. Standard HDI trimer exhibits viscosity of 2500–3500 mPa·s at 25°C , while low-viscosity grades (e.g., Tolonate HDT-LV, Desmodur N 3390) range from 900–1800 mPa·s [1][2]. These lower viscosity grades enable higher solids formulations with reduced VOC content, maintaining NCO content around 21.5–23.5% without solvent dilution.

Viscosity Application Properties VOC Compliance

Adhesion Performance: HDI-Based Adhesives vs. Aromatic TDI Systems

In flexible packaging lamination applications, HDI-based polyurethane adhesives deliver adhesion strength comparable to aromatic TDI systems while providing superior weatherability. Testing showed HDI-based adhesive achieves 560 g/15 mm on aluminum foil/nylon laminates and 1,520 g/15 mm on nylon/CPP laminates, values similar to TDI-type polyurethane adhesive performance [1].

Adhesion Strength Flexible Packaging Lamination

Optimal Application Scenarios for Hexamethylene Diisocyanate (HDI) Polyisocyanate Crosslinkers


Automotive OEM and Refinish Clearcoats Requiring Long-Term UV Stability

Aliphatic HDI trimer-based clearcoats provide non-yellowing performance and high gloss retention over multi-year exterior exposure. The UV stability advantage over aromatic TDI/MDI systems [1] is critical for automotive topcoats where color fidelity and appearance retention are mandatory warranty requirements. Low-viscosity HDI trimer grades enable high-solids, low-VOC formulations compliant with automotive environmental regulations while maintaining crosslink density for scratch and chemical resistance.

High-Performance Industrial Protective Coatings with Chemical and Abrasion Resistance

HDI trimer-based coatings offer 30% superior MEK double-rub resistance compared to HDI biuret systems [2] and better abrasion resistance than IPDI trimer alternatives [3]. These properties make HDI trimers ideal for industrial flooring, chemical processing equipment, and heavy-duty maintenance coatings where exposure to solvents, mechanical wear, and harsh cleaning agents is routine. The isocyanurate ring structure provides a dense crosslinked network that resists solvent penetration and mechanical degradation.

Flexible Packaging Adhesives Requiring Transparency and Weather Resistance

HDI-based polyurethane adhesives deliver adhesion strength equivalent to aromatic TDI systems (560–1520 g/15 mm) while providing significantly lower color change upon UV exposure (ΔE = 4.12 vs ~8.58 for TDI) [4]. This combination makes HDI-based adhesives the preferred choice for transparent flexible packaging laminates, food packaging films exposed to retail lighting, and exterior durable labels where both bond integrity and aesthetic clarity are required.

Low-Temperature Cure Applications and Cold-Climate Field Coatings

HDI trimer-based systems demonstrate better low-temperature reactivity compared to IPDI trimer alternatives [3]. This characteristic is essential for field-applied industrial maintenance coatings in cold climates, winter construction projects, and applications where baking or elevated temperature cure is impractical. The ability to achieve adequate crosslinking at ambient temperatures as low as 5–10°C expands the operational window for coating contractors and reduces energy costs associated with forced curing.

Technical Documentation Hub

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